Reduced Lipophilicity (LogP) of the 3‑CF₃ Regoisomer Relative to the 5‑CF₃ Analogue
The target 3‑CF₃ compound exhibits a computed LogP of 1.97, whereas the 5‑CF₃ regioisomer (CAS 1423031‑92‑8) shows a LogP of 2.35 under comparable computational conditions . This difference of ΔLogP ≈ 0.38 represents a ~2.4‑fold lower lipophilicity for the 3‑substituted isomer. The lower LogP arises from the proximity of the electron‑withdrawing trifluoromethyl group to the ether oxygen, which polarises the molecular surface and reduces partitioning into hydrophobic phases.
| Evidence Dimension | Computed partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.97 (Fluorochem computed value) |
| Comparator Or Baseline | 5‑CF₃ regioisomer (CAS 1423031‑92‑8): LogP = 2.35 (Chembase computed value) |
| Quantified Difference | ΔLogP = 0.38 (target compound 2.4‑fold less lipophilic) |
| Conditions | Computed LogP values sourced from vendor technical datasheets; both compounds share identical molecular formula C₁₀H₁₄ClF₃N₂O |
Why This Matters
A 0.38 LogP unit reduction in a building block can significantly alter the final compound’s permeability and metabolic stability profile, making the 3‑CF₃ isomer preferable for projects requiring lower intrinsic lipophilicity to avoid CYP inhibition or phospholipidosis risk.
